CHS-111 vs. FIPI: Divergent IC50 Profiles Highlight Distinct Inhibition Mechanisms in PLD Signaling
CHS-111 inhibits fMLP-stimulated PLD activity with an IC50 of 3.9 ± 1.2 μM, whereas the selective PLD inhibitor FIPI exhibits an IC50 of approximately 25 nM for both PLD1 and PLD2 [1]. This >100-fold difference in potency confirms that CHS-111's inhibition of PLD is indirect and mediated through upstream signaling components, unlike FIPI which directly targets the PLD enzyme [2].
| Evidence Dimension | Inhibition of fMLP-stimulated PLD activity |
|---|---|
| Target Compound Data | IC50 = 3.9 ± 1.2 μM |
| Comparator Or Baseline | FIPI (PLD inhibitor) IC50 = ~25 nM for PLD1 and PLD2 |
| Quantified Difference | >100-fold difference in potency |
| Conditions | In vitro, fMLP-stimulated rat neutrophils |
Why This Matters
The >100-fold potency difference confirms CHS-111 is not a direct PLD inhibitor, making it a unique tool for dissecting PLD regulation via upstream signaling rather than direct enzyme blockade.
- [1] Chang, L. C., et al. (2011). Signaling mechanisms of inhibition of phospholipase D activation by CHS-111 in formyl peptide-stimulated neutrophils. *Biochemical Pharmacology*, 81(2), 269–278. View Source
- [2] MedChemExpress. (n.d.). FIPI hydrochloride. Product page. View Source
